molecular formula C14H23NO2 B12659494 2,2'-((p-tert-Butylphenyl)imino)diethanol CAS No. 93721-24-5

2,2'-((p-tert-Butylphenyl)imino)diethanol

Cat. No.: B12659494
CAS No.: 93721-24-5
M. Wt: 237.34 g/mol
InChI Key: IEXYKOLCMBHVMG-UHFFFAOYSA-N
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Description

2,2’-((p-tert-Butylphenyl)imino)diethanol is an organic compound with the molecular formula C14H23NO2. It is known for its unique structure, which includes a tert-butylphenyl group attached to an imino group, which is further connected to two ethanol groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((p-tert-Butylphenyl)imino)diethanol typically involves the reaction of p-tert-butylphenylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

p-tert-Butylphenylamine+Ethylene oxide2,2’-((p-tert-Butylphenyl)imino)diethanol\text{p-tert-Butylphenylamine} + \text{Ethylene oxide} \rightarrow \text{2,2'-((p-tert-Butylphenyl)imino)diethanol} p-tert-Butylphenylamine+Ethylene oxide→2,2’-((p-tert-Butylphenyl)imino)diethanol

Industrial Production Methods

In industrial settings, the production of 2,2’-((p-tert-Butylphenyl)imino)diethanol involves large-scale reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and purity, often involving purification steps such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2,2’-((p-tert-Butylphenyl)imino)diethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The imino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2’-((p-tert-Butylphenyl)imino)diethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((p-tert-Butylphenyl)imino)diethanol involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The specific pathways and targets depend on the context of its use, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((p-tert-Butylphenyl)imino)diethanol
  • N-tert-Butyldiethanolamine
  • tert-Butyldiethanolamine

Uniqueness

2,2’-((p-tert-Butylphenyl)imino)diethanol is unique due to its specific structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

93721-24-5

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

2-[4-tert-butyl-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C14H23NO2/c1-14(2,3)12-4-6-13(7-5-12)15(8-10-16)9-11-17/h4-7,16-17H,8-11H2,1-3H3

InChI Key

IEXYKOLCMBHVMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(CCO)CCO

Origin of Product

United States

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